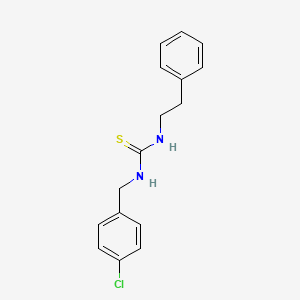

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea, also known as S-(+)-Clopidogrel or Plavix, is a thienopyridine antiplatelet drug that is widely used to prevent blood clots in patients with cardiovascular diseases. The drug has been approved by the US Food and Drug Administration (FDA) since 1997 and has been shown to reduce the risk of heart attack, stroke, and death in patients with acute coronary syndrome, recent myocardial infarction, or peripheral arterial disease.

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel involves the conversion of the prodrug to its active metabolite by the hepatic cytochrome P450 enzyme system. The active metabolite then irreversibly binds to the P2Y12 receptor on the platelet surface, which inhibits the activation of the glycoprotein IIb/IIIa receptor and prevents platelet aggregation and thrombus formation. The antiplatelet effect of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel lasts for the lifespan of the platelet, which is about 7-10 days.

Biochemical and Physiological Effects:

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel has been shown to have several biochemical and physiological effects on the platelet and vascular system. The drug has been shown to inhibit the ADP-induced platelet aggregation, reduce the expression of the platelet activation markers, and decrease the release of platelet-derived growth factors. N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel has also been shown to improve endothelial function, reduce vascular inflammation, and inhibit smooth muscle cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel has several advantages and limitations for lab experiments. The drug is widely available and has been extensively studied in preclinical and clinical research. N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel is also relatively stable and can be stored for long periods of time. However, the irreversible binding of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel to the P2Y12 receptor can limit its use in certain experiments that require reversible inhibition of platelet aggregation.

Zukünftige Richtungen

There are several future directions for the research on N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel. One of the areas of interest is the identification of biomarkers that can predict the response to the drug and optimize its use in clinical practice. Another area of interest is the development of new antiplatelet drugs that can overcome the limitations of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel, such as the high interindividual variability in response and the increased risk of bleeding. Finally, the use of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel in combination with other drugs, such as aspirin and anticoagulants, is an area of ongoing research to further improve the outcomes of patients with cardiovascular diseases.

Synthesemethoden

The synthesis of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel involves several steps, starting with the reaction of 2-chloroacetyl chloride with thiourea to form 2-chloro-N'-(2-thienyl)acetohydrazide. This intermediate is then reacted with 4-chlorobenzyl chloride to form N-(4-chlorobenzyl)-N'-(2-thienyl)acetohydrazide. The next step involves the reaction of this intermediate with (S)-(+)-α-methylbenzylamine to form N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea, the active ingredient of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel has been extensively studied in preclinical and clinical research for its antiplatelet and antithrombotic effects. The drug has been shown to inhibit the adenosine diphosphate (ADP)-induced platelet aggregation by irreversibly binding to the P2Y12 receptor on the platelet surface. This results in the inhibition of the activation of the glycoprotein IIb/IIIa receptor, which is required for platelet aggregation and thrombus formation.

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2S/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYSPZUCGRUXEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(2-phenylethyl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)

![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)

![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)

![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)

![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)